4-formyl-N-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of organic chemistry. Paper describes a four-component reaction involving 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines to efficiently prepare N-alkylbenzamide derivatives. This method demonstrates high atom economy and the ability to produce different products by changing the solvent and the order of reagent addition. Although 4-formyl-N-methylbenzamide is not specifically synthesized in this study, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
In paper , the molecular structure of a complex benzamide derivative is analyzed using various spectroscopic techniques and density functional theory (DFT). The study explores the conformational flexibility of the molecule and identifies the most stable conformer. While 4-formyl-N-methylbenzamide is structurally simpler than the compound studied, similar analytical methods could be used to investigate its molecular structure.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 4-formyl-N-methylbenzamide. However, paper explores the Pd-catalyzed cyclization of N-alkenyl-2-halo-3-nitrobenzamides to produce isoquinolin-1-ones, which are structurally related to benzamides. This indicates that palladium-catalyzed reactions could be relevant for modifying the structure of benzamide derivatives, including 4-formyl-N-methylbenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-formyl-N-methylbenzamide can be inferred from the properties of related compounds discussed in the papers. For instance, paper provides detailed vibrational analysis and theoretical investigations of a benzamide derivative, which could shed light on the expected properties of 4-formyl-N-methylbenzamide, such as its IR and Raman spectra. Additionally, the synthesis of radiolabeled benzamide derivatives in paper suggests that 4-formyl-N-methylbenzamide could also be synthesized with isotopic labeling for use in various scientific studies.
Scientific Research Applications
Novel Crystalline Forms
A study explored the applications of specific crystalline forms of a compound closely related to 4-formyl-N-methylbenzamide. These forms have potential uses in treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Tyrosine-Selective Modification of Proteins
4-Formylbenzene diazonium hexafluorophosphate, a compound related to 4-formyl-N-methylbenzamide, has been studied for its ability to selectively react with tyrosine, introducing a bioorthogonal aldehyde functionality. This has applications in protein modification and labeling the surface of living cells (Gavrilyuk et al., 2012).
Inhibition of Neutrophil Activity
Compounds related to 4-formyl-N-methylbenzamide were isolated from Zanthoxylum ailanthoides. These compounds showed inhibition of superoxide generation and elastase release by human neutrophils, indicating potential anti-inflammatory applications (Chen et al., 2009).
Molecular Recognition and Selectivity
A study on the structural properties of benzimidazole cavitand demonstrated selective recognition toward compounds similar to 4-formyl-N-methylbenzamide. This selectivity is significant for understanding molecular interactions and designing targeted therapies (Choi et al., 2005).
Metal-Organic Framework Synthesis
N,N-Diethyl-3-methylbenzamide, a compound related to 4-formyl-N-methylbenzamide, has been used as a solvent in metal-organic framework (MOF) synthesis, showing phase-directing capabilities. This suggests potential applications in greener production methods for MOFs, which are important in various fields, including drug delivery (Dodson et al., 2020).
Biosensor Development
A study on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, structurally related to 4-formyl-N-methylbenzamide, focused on developing a biosensor for detecting glutathione and piroxicam. This indicates the potential use of related compounds in biosensor technology (Karimi-Maleh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-formyl-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLPZUXDZETND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440650 | |
Record name | 4-formyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-N-methylbenzamide | |
CAS RN |
167837-57-2 | |
Record name | 4-formyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.